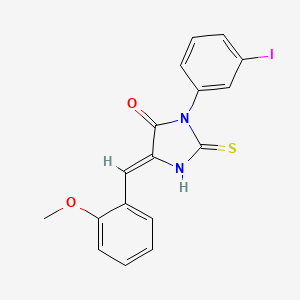
1,2,6-Tris(2,3-epoxypropoxy)hexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,6-Tris(2,3-epoxypropoxy)hexane is a chemical compound with the molecular formula C15H26O6 and a molecular weight of 302.36 g/mol . It is also known as 1,2,6-Hexanetriol triglycidyl ether. This compound is characterized by the presence of three epoxy groups attached to a hexane backbone, making it a versatile molecule in various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
1,2,6-Tris(2,3-epoxypropoxy)hexane can be synthesized through the reaction of 1,2,6-hexanetriol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction typically involves the following steps:
Epoxidation: The hydroxyl groups of 1,2,6-hexanetriol react with epichlorohydrin to form glycidyl ethers.
Purification: The resulting product is purified through distillation or recrystallization to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous reactors and advanced purification techniques are employed to achieve efficient production.
化学反応の分析
Types of Reactions
1,2,6-Tris(2,3-epoxypropoxy)hexane undergoes various chemical reactions, including:
Epoxide Ring-Opening Reactions: The epoxy groups can react with nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding adducts.
Polymerization: The compound can undergo polymerization reactions to form cross-linked polymers, which are useful in coatings, adhesives, and composites.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for ring-opening reactions.
Catalysts: Acidic or basic catalysts can be employed to facilitate the reactions.
Solvents: Solvents such as dichloromethane, toluene, or ethanol are used to dissolve the reactants and control the reaction environment.
Major Products Formed
Glycidyl Ether Adducts: Formed through ring-opening reactions with nucleophiles.
Cross-Linked Polymers: Resulting from polymerization reactions, these polymers exhibit enhanced mechanical and thermal properties.
科学的研究の応用
1,2,6-Tris(2,3-epoxypropoxy)hexane has diverse applications in scientific research, including:
Chemistry: Used as a cross-linking agent in the synthesis of advanced polymers and materials.
Biology: Employed in the modification of biomolecules and the development of biocompatible materials.
Medicine: Investigated for its potential use in drug delivery systems and medical devices.
作用機序
The mechanism of action of 1,2,6-Tris(2,3-epoxypropoxy)hexane involves the reactivity of its epoxy groups. These groups can undergo nucleophilic attack, leading to the formation of covalent bonds with various substrates. This reactivity is harnessed in cross-linking reactions, polymerization, and the modification of biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
類似化合物との比較
Similar Compounds
1,6-Bis(2,3-epoxypropoxy)hexane: Similar structure but with only two epoxy groups.
1,2,3-Tris(2,3-epoxypropoxy)propane: Contains three epoxy groups attached to a propane backbone.
1,3,5-Tris(2,3-epoxypropoxy)benzene: Features three epoxy groups attached to a benzene ring.
Uniqueness
1,2,6-Tris(2,3-epoxypropoxy)hexane is unique due to its hexane backbone and three epoxy groups, which provide enhanced reactivity and versatility in various chemical applications. Its structure allows for the formation of highly cross-linked polymers with superior mechanical and thermal properties .
特性
CAS番号 |
68959-23-9 |
|---|---|
分子式 |
C15H26O6 |
分子量 |
302.36 g/mol |
IUPAC名 |
2-[1,6-bis(oxiran-2-ylmethoxy)hexan-2-yloxymethyl]oxirane |
InChI |
InChI=1S/C15H26O6/c1(2-4-16-6-13-8-19-13)3-12(18-10-15-11-21-15)5-17-7-14-9-20-14/h12-15H,1-11H2 |
InChIキー |
ZOFKPALYCTZEQT-UHFFFAOYSA-N |
正規SMILES |
C1C(O1)COCCCCC(COCC2CO2)OCC3CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Benzyl [(1s,4s,7s,8r,9r,10s,13s,16s)-7,10-Dibenzyl-8,9-Dihydroxy-1,16-Dimethyl-4,13-Bis(1-Methylethyl)-2,5,12,15,18-Pentaoxo-20-Phenyl-19-Oxa-3,6,11,14,17-Pentaazaicos-1-Yl]carbamate](/img/structure/B12771777.png)


![[3,4,5,21,22,23-Hexahydroxy-8,18-dioxo-11,12-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-13-yl] 3,4,5-trihydroxy-2-[[3,4,5,22,23-pentahydroxy-8,18-dioxo-11,12,13-tris[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-21-yl]oxy]benzoate](/img/structure/B12771789.png)




![N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methyl-1,3-benzodioxole-5-carboxamide](/img/structure/B12771804.png)



